Sulfo-Cy5-TCO
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Overview
Description
Sulfo-Cy5-TCO: is a water-soluble dye that contains a trans-cyclooctene (TCO) group. It is highly reactive with tetrazines and methyltetrazines, facilitating rapid bioconjugation. This compound is commonly used in click chemistry, a class of biocompatible small molecule reactions commonly used in bioconjugation .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfo-Cy5-TCO is synthesized through a series of chemical reactions that introduce the TCO group into the Cy5 dye structure. The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated equipment to ensure consistency and purity. The process includes stringent quality control measures to meet research-grade standards. The compound is typically stored at -20°C in powder form and at -80°C in solution to maintain stability .
Chemical Reactions Analysis
Types of Reactions: Sulfo-Cy5-TCO primarily undergoes click chemistry reactions, specifically the inverse-electron demand Diels-Alder cycloaddition with tetrazines. This reaction is extremely fast, selective, and biocompatible .
Common Reagents and Conditions:
Reagents: Tetrazines, methyltetrazines
Conditions: Aqueous or organic solvents, room temperature or slightly elevated temperatures
Major Products: The major products formed from these reactions are stable covalent linkages between this compound and tetrazine-containing molecules .
Scientific Research Applications
Sulfo-Cy5-TCO has a wide range of applications in scientific research:
Mechanism of Action
Sulfo-Cy5-TCO exerts its effects through the inverse-electron demand Diels-Alder reaction with tetrazines. The TCO group in this compound reacts with tetrazines to form a stable covalent bond, enabling the rapid and efficient labeling of biomolecules. This reaction is highly specific and occurs under mild conditions, making it suitable for use in living systems .
Comparison with Similar Compounds
Cy5-TCO: Similar to Sulfo-Cy5-TCO but lacks the sulfonate groups, making it less water-soluble.
Sulfo-Cy3-TCO: Another water-soluble dye with a TCO group, but with different spectral properties.
Sulfo-Cy7-TCO: A dye with a TCO group and longer wavelength emission, used for different imaging applications.
Uniqueness: this compound is unique due to its combination of water solubility, high reactivity with tetrazines, and optimal spectral properties for fluorescence imaging. These features make it highly suitable for a wide range of bioconjugation and imaging applications .
Properties
Molecular Formula |
C46H62N4O12S3 |
---|---|
Molecular Weight |
959.2 g/mol |
IUPAC Name |
3-[2-[(1E,3E,5E)-5-[1-[6-[3-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]propylamino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate |
InChI |
InChI=1S/C46H62N4O12S3/c1-45(2)37-32-35(64(56,57)58)23-25-39(37)49(29-15-9-14-22-43(51)47-27-16-28-48-44(52)62-34-18-10-6-5-7-11-19-34)41(45)20-12-8-13-21-42-46(3,4)38-33-36(65(59,60)61)24-26-40(38)50(42)30-17-31-63(53,54)55/h5-6,8,12-13,20-21,23-26,32-34H,7,9-11,14-19,22,27-31H2,1-4H3,(H4-,47,48,51,52,53,54,55,56,57,58,59,60,61)/b6-5- |
InChI Key |
NOAVEHFDKWMOKQ-WAYWQWQTSA-N |
Isomeric SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCNC(=O)OC5CCC/C=C\CC5)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCNC(=O)OC5CCCC=CCC5)C=CC(=C4)S(=O)(=O)O)(C)C)CCCS(=O)(=O)[O-])C |
Origin of Product |
United States |
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